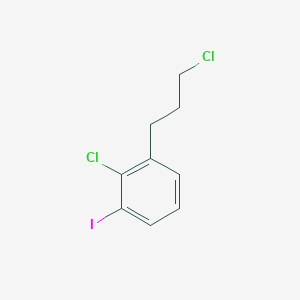
1-Chloro-2-(3-chloropropyl)-6-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-(3-chloropropyl)-6-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine and iodine atoms attached to a benzene ring, along with a chloropropyl group
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-2-(3-chloropropyl)-6-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the following steps:
Halogenation of Benzene: Benzene is first chlorinated to form chlorobenzene.
Alkylation: Chlorobenzene undergoes Friedel-Crafts alkylation with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-chloro-2-(3-chloropropyl)benzene.
Iodination: The final step involves the iodination of 1-chloro-2-(3-chloropropyl)benzene using iodine and an oxidizing agent like nitric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1-Chloro-2-(3-chloropropyl)-6-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Compounds with higher oxidation states.
Reduction Products: Compounds with lower oxidation states.
Coupling Products: Biaryl compounds.
科学研究应用
1-Chloro-2-(3-chloropropyl)-6-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of halogenated aromatic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-chloro-2-(3-chloropropyl)-6-iodobenzene involves its interaction with molecular targets through its halogen atoms. The chlorine and iodine atoms can form halogen bonds with biological molecules, affecting their structure and function. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components.
相似化合物的比较
Similar Compounds
1-Chloro-2-(3-chloropropyl)benzene: Lacks the iodine atom, making it less reactive in certain chemical reactions.
1-Iodo-2-(3-chloropropyl)benzene: Lacks the chlorine atom on the benzene ring, affecting its chemical properties.
1-Chloro-2-(3-iodopropyl)benzene: Has the iodine atom on the propyl group instead of the benzene ring, leading to different reactivity.
Uniqueness
1-Chloro-2-(3-chloropropyl)-6-iodobenzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
属性
分子式 |
C9H9Cl2I |
|---|---|
分子量 |
314.97 g/mol |
IUPAC 名称 |
2-chloro-1-(3-chloropropyl)-3-iodobenzene |
InChI |
InChI=1S/C9H9Cl2I/c10-6-2-4-7-3-1-5-8(12)9(7)11/h1,3,5H,2,4,6H2 |
InChI 键 |
ASIZNJVHXWEPHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)I)Cl)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


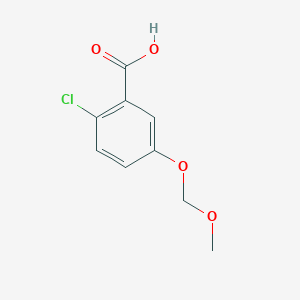
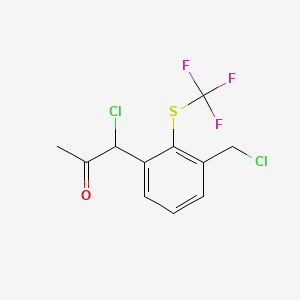
![1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione](/img/structure/B14034533.png)
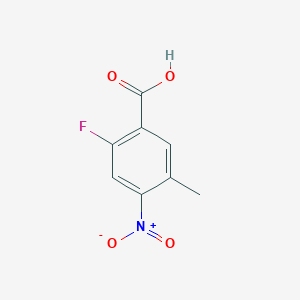
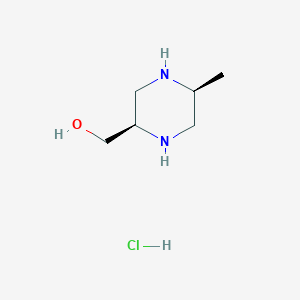
![Methyl 8-methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14034544.png)
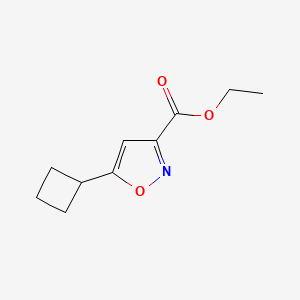
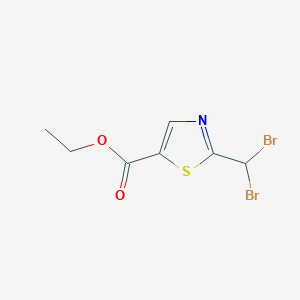
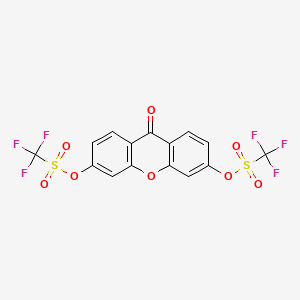
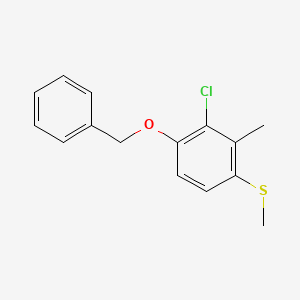
![2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14034582.png)
![tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate](/img/structure/B14034588.png)
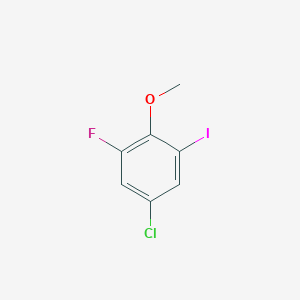
![(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B14034604.png)
